molecular formula C17H12FN3OS2 B4967033 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide CAS No. 6392-59-2

3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide

Cat. No. B4967033
CAS RN: 6392-59-2
M. Wt: 357.4 g/mol
InChI Key: GCAZREARSKNVBP-UHFFFAOYSA-N
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Description

3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "compound X" and has been extensively studied for its unique chemical properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways in cells. In cancer cells, compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammatory cells, compound X has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In infectious pathogens, compound X has been shown to inhibit the activity of specific enzymes involved in the synthesis of essential components of the pathogen.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, compound X has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, compound X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, compound X has been shown to inhibit the growth of various pathogens, including bacteria and viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its high potency and specificity. Compound X has been shown to have a high affinity for specific enzymes and pathways, making it an excellent tool for studying the mechanisms of various diseases. However, one of the limitations of using compound X in lab experiments is its potential toxicity. Compound X has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.

Future Directions

There are many future directions for research on compound X. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and infectious diseases. Another potential direction is to optimize the synthesis method of compound X to improve its yield and purity. Additionally, future research could focus on identifying the specific enzymes and pathways targeted by compound X to gain a better understanding of its mechanism of action. Overall, compound X has shown great potential as a tool for studying various diseases and has many potential applications in the field of scientific research.

Synthesis Methods

The synthesis of compound X involves the reaction of 3-fluorobenzoyl chloride with 4-phenyl-2-aminothiazole in the presence of triethylamine to yield 3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide. This method has been optimized to produce high yields of compound X with excellent purity.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, compound X has shown promising results as a potential anti-cancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, compound X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, compound X has been shown to inhibit the growth of various pathogens, including bacteria and viruses.

properties

IUPAC Name

3-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS2/c18-13-8-4-7-12(9-13)15(22)20-16(23)21-17-19-14(10-24-17)11-5-2-1-3-6-11/h1-10H,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAZREARSKNVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367643
Record name 3-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

CAS RN

6392-59-2
Record name 3-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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